N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline
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Overview
Description
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline is a deuterated derivative of aniline, where specific hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic composition, which can influence its chemical and physical properties. Deuterium, being a heavier isotope of hydrogen, can affect reaction kinetics and mechanisms, making such compounds valuable in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline typically involves the introduction of deuterium at specific positions on the aniline molecule. One common method is the use of deuterated reagents in a series of substitution reactions. For instance, starting with a deuterated benzene ring, one can introduce deuterium atoms at the desired positions through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of deuterated acids or bases to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale deuterium exchange reactions. These processes are typically carried out in specialized reactors where the aniline precursor is exposed to deuterium gas under high pressure and temperature. Catalysts such as palladium on carbon can be used to enhance the rate of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form deuterated derivatives of aniline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using deuterium gas and a palladium catalyst.
Substitution: Halogenation using deuterated halogens or alkylation using deuterated alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitroaniline, while reduction can produce fully deuterated aniline.
Scientific Research Applications
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the role of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism by which N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline exerts its effects is primarily through its isotopic composition. The presence of deuterium can alter the bond strength and reaction kinetics compared to its non-deuterated counterpart. This can influence the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A non-deuterated analogue with similar structural features but different isotopic composition.
Deuterated benzene: Another deuterated aromatic compound used in similar studies.
Deuterated aniline: A simpler deuterated derivative of aniline.
Uniqueness
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline is unique due to its specific pattern of deuterium incorporation, which can provide distinct insights into reaction mechanisms and metabolic processes. Its use in scientific research allows for a deeper understanding of the role of hydrogen atoms in various chemical and biological systems.
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
132.25 g/mol |
IUPAC Name |
N,N,2,3,5-pentadeuterio-4,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
InChI Key |
CZZZABOKJQXEBO-MDCKYEMWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])N([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
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